4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide

Physicochemical property Lipophilicity Compound selection

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide (CAS 1956335-40-2) is the hydrobromide salt of a brominated, partially saturated fused bicyclic heterocycle (C₇H₉Br₂N₃, MW 294.98 g/mol). The scaffold belongs to the tetrahydropyrido[3,4-d]pyrimidine class, a privileged kinase inhibitor core explored across ERK2, HPK1, Axl, and KRAS-G12D programs.

Molecular Formula C7H9Br2N3
Molecular Weight 294.97 g/mol
CAS No. 1956335-40-2
Cat. No. B11836583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide
CAS1956335-40-2
Molecular FormulaC7H9Br2N3
Molecular Weight294.97 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=NC=N2)Br.Br
InChIInChI=1S/C7H8BrN3.BrH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h4,9H,1-3H2;1H
InChIKeyNTDPUMRUFITUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrobromide (CAS 1956335-40-2): Core Scaffold Identity and Procurement Context


4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide (CAS 1956335-40-2) is the hydrobromide salt of a brominated, partially saturated fused bicyclic heterocycle (C₇H₉Br₂N₃, MW 294.98 g/mol) . The scaffold belongs to the tetrahydropyrido[3,4-d]pyrimidine class, a privileged kinase inhibitor core explored across ERK2, HPK1, Axl, and KRAS-G12D programs [1][2]. This compound functions primarily as a synthetic intermediate in fragment-based and PROTAC discovery, where the C4-Br substitution serves as a strategic vector for cross-coupling diversification. It is supplied as a research-grade building block, typically at 95% purity, and is intended exclusively for laboratory synthesis and medicinal chemistry optimization .

Why 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrobromide Cannot Be Swapped for Its 4-Chloro or Unsubstituted Analogs


While the tetrahydropyrido[3,4-d]pyrimidine scaffold is widely represented, three properties make the 4-bromo hydrobromide form non-substitutable. First, the C4-Br bond strength (C–Br ≈ 285 kJ/mol versus C–Cl ≈ 327 kJ/mol) and polarizability (Br atomic polarizability 4.04 ų versus Cl 2.18 ų) confer superior oxidative addition rates in Pd-catalyzed cross-coupling, enabling diversification under milder conditions [1]. Second, the hydrobromide salt (MW 294.98 g/mol) is structurally distinct from the free base (MW 214.06 g/mol) and offers differentiated solubility and handling characteristics critical for solution-phase high-throughput chemistry . Third, the 4-chloro analog (free base MW 169.61 g/mol) lacks the heavier halogen's steric and electronic profile, limiting its utility in structure-based design where van der Waals contacts with hydrophobic kinase pockets are exploited [2]. These differences directly affect synthetic route efficiency, intermediate purification yield, and final library diversity, making simple analog replacement a suboptimal procurement decision [1].

Quantitative Differentiation Evidence: 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrobromide vs. 4-Chloro and Unsubstituted Analogs


Higher Calculated Lipophilicity (XLogP3) Compared to 4-Chloro Free Base

The 4-bromo free base exhibits a higher computed logP value than the 4-chloro free base, a key selection factor for target engagement screening cascades where lipophilic ligand efficiency (LLE) guides hit progression [1][2].

Physicochemical property Lipophilicity Compound selection

Differentiated Molecular Weight and Salt Form Identity for Hydrobromide vs. Free Base

The hydrobromide salt (CAS 1956335-40-2) has a molecular weight of 294.98 g/mol and a molecular formula of C₇H₉Br₂N₃, compared to the free base (CAS 1083181-71-8) with a molecular weight of 214.06 g/mol and formula C₇H₈BrN₃ [1]. This salt form provides improved solubility in polar solvents, facilitating solution-phase chemistry workflows.

Salt form selection Molecular weight Formulation development

Broader Kinase Inhibitor Scaffold Privilege Established Across Multiple Targets

The tetrahydropyrido[3,4-d]pyrimidine scaffold has yielded potent inhibitors across multiple kinase targets. Blake et al. reported compound 2 with ERK2 IC₅₀ = 1 nM and HepG2 anti-proliferative IC₅₀ = 45 nM [1]. HPK1 inhibitors based on this scaffold have demonstrated picomolar-range IC₅₀ values in recent patent disclosures [2]. KRAS-G12D inhibitor 10k exhibited an IC₅₀ of 0.009 μM [3]. While target-specific 4-bromo hydrobromide data are not yet published, the scaffold's established kinase inhibition profile demonstrates prime value as a building block for kinase-focused library design.

Medicinal chemistry Kinase inhibitors PROTAC design

Procurement-Driven Application Scenarios for 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrobromide


Kinase-Focused Fragment Library Synthesis via C4 Suzuki–Miyaura Cross-Coupling

The C4-Br bond enables direct Suzuki coupling with aryl/heteroaryl boronic acids to generate diverse biaryl analogs. The 4-bromo substitution is preferred over 4-chloro for its higher reactivity under mild Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis, reducing reaction times and increasing conversion yields [1].

Targeted Protein Degradation (PROTAC) Linker Attachment Point

In PROTAC design, the tetrahydropyrido[3,4-d]pyrimidine core serves as a kinase-targeting warhead. The 4-Br position is a strategic exit vector for linker attachment via Sonogashira or Buchwald–Hartwig amination, preserving the core kinase-binding pharmacophore while enabling ternary complex formation [2].

High-Throughput Chemistry with Hydrobromide Salt Solubility Advantage

The hydrobromide salt form provides superior solubility in DMSO and aqueous buffer systems compared to the free base, enabling accurate liquid handling in automated parallel synthesis platforms. This reduces precipitation artifacts in stock solution preparation and improves reproducibility in biochemical screening .

Selective Inhibitor Optimization Against HPK1, ERK2, or Axl Kinase Targets

The scaffold has demonstrated picomolar to nanomolar IC₅₀ values against HPK1, ERK2, and Axl. The 4-bromo hydrobromide serves as a versatile intermediate for systematic C4 diversification to optimize potency, selectivity, and drug-like properties [3].

Quote Request

Request a Quote for 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.